4-Bromo-3-fluoro-5-iodobenzotrifluoride
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Overview
Description
4-Bromo-3-fluoro-5-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2BrF4I. It is a trifluoromethyl-substituted aromatic compound, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-5-iodobenzotrifluoride typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a trifluoromethyl-substituted benzene derivative. The reaction conditions often include the use of halogenating agents such as bromine, iodine, and fluorine sources under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-5-iodobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can undergo coupling reactions such as the Sonogashira and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various substituted aromatic compounds .
Scientific Research Applications
4-Bromo-3-fluoro-5-iodobenzotrifluoride is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs and diagnostic agents.
Industry: In the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-5-iodobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. The presence of multiple halogen atoms allows for selective reactivity, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-4-iodobenzotrifluoride
- 3-Bromo-4-iodobenzotrifluoride
- 4-Iodobenzotrifluoride
Uniqueness
4-Bromo-3-fluoro-5-iodobenzotrifluoride is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring selective halogenation and functionalization .
Properties
Molecular Formula |
C7H2BrF4I |
---|---|
Molecular Weight |
368.89 g/mol |
IUPAC Name |
2-bromo-1-fluoro-3-iodo-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrF4I/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2H |
InChI Key |
IFFFHQYIJNLEIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)I)C(F)(F)F |
Origin of Product |
United States |
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